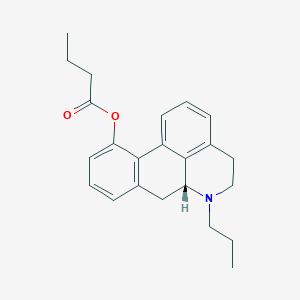

14-O-phenylpropylnaltrexone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

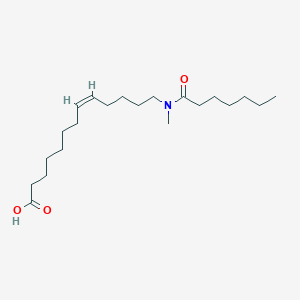

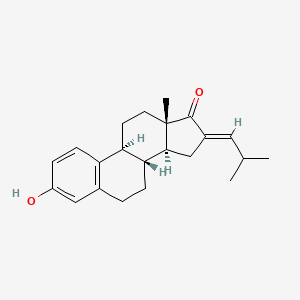

14-O-フェニルプロピルナルトレキソンは、よく知られたオピオイド受容体拮抗薬であるナルトレキソンの合成誘導体です。この化合物は、特にオピオイド受容体モジュレーションの文脈において、潜在的な治療的用途について研究されています。 そのユニークな化学構造により、オピオイド受容体と特定の様式で相互作用することができ、薬理学的研究の対象となっています .

準備方法

合成経路および反応条件: 14-O-フェニルプロピルナルトレキソンの合成は、通常、ナルトレキソン分子の修飾を伴います。このプロセスは、ヒドロキシル基の保護から始まり、続いて14-O位置へのフェニルプロピル基の導入が行われます。これは、エステル化、還元、脱保護などの反応のシーケンスを通じて達成されます。 これらの反応で使用される一般的な試薬には、フェニルプロピルブロミド、水素化ホウ素ナトリウム、塩酸などがあります .

工業生産方法: 14-O-フェニルプロピルナルトレキソンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収率と純度が最適化されており、多くの場合、自動合成装置と厳格な品質管理対策を伴います。 高純度試薬と溶媒の使用は、最終製品の一貫性と有効性を確保するために不可欠です .

化学反応の分析

反応の種類: 14-O-フェニルプロピルナルトレキソンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するケトンまたはアルデヒドを生成するために酸化することができます。

還元: 還元反応は、ケトンまたはアルデヒドをアルコールに戻すことができます。

一般的な試薬および条件:

酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。

還元: 無水条件下での水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。

主要な生成物: これらの反応から生成される主要な生成物には、14-O-フェニルプロピルナルトレキソンのさまざまな誘導体が含まれ、それぞれ独自の薬理学的特性を持っています .

4. 科学研究アプリケーション

化学: オピオイド受容体相互作用を研究し、新しい合成方法を開発するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路と受容体結合親和性に対する影響について調査されています。

医学: オピオイド中毒や疼痛管理の潜在的な治療薬として検討されています。

科学的研究の応用

Chemistry: Used as a model compound to study opioid receptor interactions and develop new synthetic methodologies.

Biology: Investigated for its effects on cellular signaling pathways and receptor binding affinities.

Medicine: Explored as a potential therapeutic agent for opioid addiction and pain management.

作用機序

14-O-フェニルプロピルナルトレキソンの作用機序には、オピオイド受容体、特にミュー、デルタ、カッパ受容体への結合が含まれます。これらの受容体に結合することにより、内因性オピオイドの効果を遮断し、疼痛知覚を調節し、オピオイド使用に関連する陶酔効果を軽減します。 この化合物のユニークな構造により、これらの受容体と特定の様式で相互作用することができ、独自の薬理学的プロファイルにつながります .

類似の化合物:

ナルトレキソン: オピオイド受容体拮抗薬特性で知られる親化合物。

ナロキソン: 作用時間が短い別のオピオイド受容体拮抗薬。

ブプレノルフィン: アゴニストと拮抗薬の両方の特性を持つオピオイド受容体の部分アゴニスト.

ユニークさ: 14-O-フェニルプロピルナルトレキソンは、オピオイド受容体に対する結合親和性と選択性を高める特定の構造修飾により際立っています。 これは、研究と治療の両方の文脈において貴重なツールであり、有効性と特異性に関して他の類似の化合物に比べて利点を提供します .

類似化合物との比較

Naltrexone: The parent compound, known for its opioid receptor antagonist properties.

Naloxone: Another opioid receptor antagonist with a shorter duration of action.

Buprenorphine: A partial agonist at opioid receptors with both agonist and antagonist properties.

Uniqueness: 14-O-Phenylpropylnaltrexone stands out due to its specific structural modifications, which enhance its binding affinity and selectivity for opioid receptors. This makes it a valuable tool in both research and therapeutic contexts, offering advantages over other similar compounds in terms of efficacy and specificity .

特性

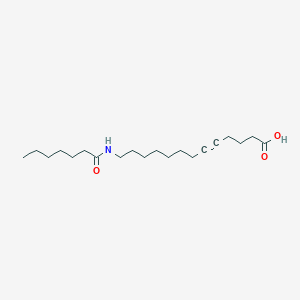

分子式 |

C29H33NO4 |

|---|---|

分子量 |

459.6 g/mol |

IUPAC名 |

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-4a-(3-phenylpropoxy)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C29H33NO4/c31-22-11-10-21-17-24-29(33-16-4-7-19-5-2-1-3-6-19)13-12-23(32)27-28(29,25(21)26(22)34-27)14-15-30(24)18-20-8-9-20/h1-3,5-6,10-11,20,24,27,31H,4,7-9,12-18H2/t24-,27+,28+,29-/m1/s1 |

InChIキー |

KOXWKZKLXNZQAO-ZLPBPMGLSA-N |

異性体SMILES |

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)OCCCC7=CC=CC=C7 |

正規SMILES |

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)OCCCC7=CC=CC=C7 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

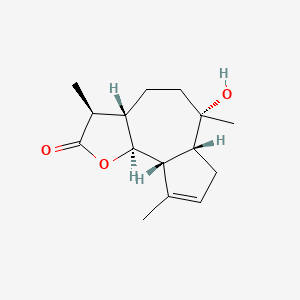

![[123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B10839972.png)